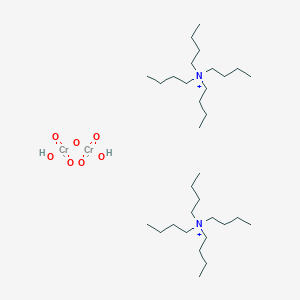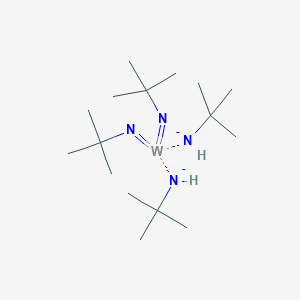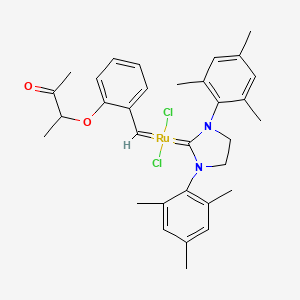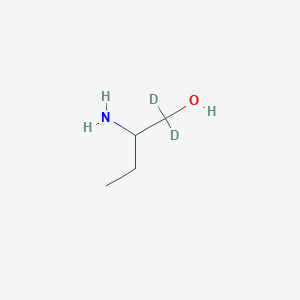
Fmoc-Arg(Pmc)(Pmc)-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Arg(Pmc)(Pmc)-al, also known as N-α-Fmoc-Nω-(2,2,5,7,8-pentamethylchromane-6-sulfonyl)-L-arginine, is a derivative of the amino acid arginine. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a temporary protecting group for the N-terminus, while the Pmc groups protect the side chains of arginine, allowing for selective deprotection and coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Arg(Pmc)(Pmc)-al typically involves the following steps:
Protection of the Arginine Side Chain: The arginine side chain is protected using the Pmc group. This is achieved by reacting arginine with 2,2,5,7,8-pentamethylchromane-6-sulfonyl chloride in the presence of a base.
Fmoc Protection of the N-Terminus: The N-terminus of the protected arginine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base to introduce the Fmoc group.
Aldehyde Formation: The final step involves the oxidation of the terminal alcohol group to form the aldehyde (al) group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of arginine are protected and Fmoc-protected in bulk reactors.
Purification: The crude product is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Arg(Pmc)(Pmc)-al undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using piperidine, while the Pmc groups are cleaved using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in amide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for Pmc removal.
Coupling: Reagents such as HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) are commonly used.
Major Products
Deprotected Arginine: Removal of the Fmoc and Pmc groups yields free arginine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with arginine residues.
Scientific Research Applications
Chemistry
Fmoc-Arg(Pmc)(Pmc)-al is extensively used in the synthesis of peptides and peptide libraries. It allows for the selective incorporation of arginine residues into peptides, facilitating the study of peptide structure and function.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine
Peptides containing arginine residues are investigated for their therapeutic potential, including antimicrobial peptides, enzyme inhibitors, and signaling molecules.
Industry
In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of Fmoc-Arg(Pmc)(Pmc)-al involves its role as a building block in peptide synthesis. The Fmoc group protects the N-terminus during peptide chain elongation, while the Pmc groups protect the arginine side chains. Upon deprotection, the free arginine residues can participate in various biochemical interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for the biological activity of the peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Arg(Pbf)-OH: Another arginine derivative with a different protecting group (Pbf) that is less prone to side reactions during deprotection.
Fmoc-Arg(Boc)-OH: Uses the Boc group for side chain protection, which is more acid-labile than Pmc.
Uniqueness
Fmoc-Arg(Pmc)(Pmc)-al is unique due to its dual Pmc protection, which provides enhanced stability during peptide synthesis. This makes it particularly useful for synthesizing peptides with multiple arginine residues, as it minimizes side reactions and increases overall yield.
Properties
Molecular Formula |
C35H42N4O6S |
|---|---|
Molecular Weight |
646.8 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C35H42N4O6S/c1-21-22(2)32(23(3)25-16-17-35(4,5)45-31(21)25)46(42,43)39-33(36)37-18-10-11-24(19-40)38-34(41)44-20-30-28-14-8-6-12-26(28)27-13-7-9-15-29(27)30/h6-9,12-15,19,24,30H,10-11,16-18,20H2,1-5H3,(H,38,41)(H3,36,37,39)/t24-/m0/s1 |
InChI Key |
JMUZPGJRPSLSEK-DEOSSOPVSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate](/img/structure/B12055467.png)





![3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide](/img/structure/B12055495.png)

![2-amino-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12055505.png)


![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12055543.png)

